Cas no 338982-32-4 (2-(2-Chlorophenyl)SulfanylNicotinaldehyde)
2-(2-Chlorophenyl)SulfanylNicotinaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-[(2-Chlorophenyl)sulfanyl]nicotinaldehyde
- 2-(2-chlorophenyl)sulfanylpyridine-3-carbaldehyde
- 2-((2-Chlorophenyl)thio)nicotinaldehyde
- FRPYJWKYGZKDLZ-UHFFFAOYSA-N
- AKOS005070160
- 2-[(2-Chlorophenyl)thio]-3-pyridinecarboxaldehyde
- 3L-307S
- SCHEMBL6763890
- MFCD00794345
- C12H8ClNOS
- Oprea1_804341
- 338982-32-4
- CS-0323469
- 2-[(2-chlorophenyl)thio]nicotinaldehyde
- 2-[(2-chlorophenyl)sulfanyl]pyridine-3-carbaldehyde
- 2-(2-chlorophenylthio)nicotinaldehyde
- DTXSID801234628
- 2-(2-Chlorophenyl)SulfanylNicotinaldehyde
-
- Inchi: 1S/C12H8ClNOS/c13-10-5-1-2-6-11(10)16-12-9(8-15)4-3-7-14-12/h1-8H
- InChI Key: FRPYJWKYGZKDLZ-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1SC1C(C=O)=CC=CN=1
Computed Properties
- Exact Mass: 249.0015127g/mol
- Monoisotopic Mass: 249.0015127g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 55.3Ų
Experimental Properties
- Melting Point: 108-110°C
2-(2-Chlorophenyl)SulfanylNicotinaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C995770-10mg |
2-[(2-Chlorophenyl)Sulfanyl]Nicotinaldehyde |
338982-32-4 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C995770-50mg |
2-[(2-Chlorophenyl)Sulfanyl]Nicotinaldehyde |
338982-32-4 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C995770-100mg |
2-[(2-Chlorophenyl)Sulfanyl]Nicotinaldehyde |
338982-32-4 | 100mg |
$ 115.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 044134-500mg |
2-[(2-Chlorophenyl)sulfanyl]nicotinaldehyde |
338982-32-4 | >95% | 500mg |
2616CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 044134-1g |
2-[(2-Chlorophenyl)sulfanyl]nicotinaldehyde |
338982-32-4 | >95% | 1g |
4014CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 044134-5g |
2-[(2-Chlorophenyl)sulfanyl]nicotinaldehyde |
338982-32-4 | >95% | 5g |
14061CNY | 2021-05-07 | |
| Chemenu | CM518402-1g |
2-((2-Chlorophenyl)thio)nicotinaldehyde |
338982-32-4 | 97% | 1g |
$373 | 2022-06-11 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 044134-500mg |
2-[(2-Chlorophenyl)sulfanyl]nicotinaldehyde |
338982-32-4 | >95% | 500mg |
2616.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 044134-1g |
2-[(2-Chlorophenyl)sulfanyl]nicotinaldehyde |
338982-32-4 | >95% | 1g |
4014.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 044134-5g |
2-[(2-Chlorophenyl)sulfanyl]nicotinaldehyde |
338982-32-4 | >95% | 5g |
14061.0CNY | 2021-07-13 |
2-(2-Chlorophenyl)SulfanylNicotinaldehyde Suppliers
2-(2-Chlorophenyl)SulfanylNicotinaldehyde Related Literature
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 2-(2-Chlorophenyl)SulfanylNicotinaldehyde
Comprehensive Overview of 2-(2-Chlorophenyl)SulfanylNicotinaldehyde (CAS No. 338982-32-4): Properties, Applications, and Industry Insights
2-(2-Chlorophenyl)SulfanylNicotinaldehyde (CAS No. 338982-32-4) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. This chlorophenyl-substituted nicotinaldehyde derivative features a sulfanyl linker, which enhances its reactivity in heterocyclic synthesis. Researchers are increasingly exploring its role as a versatile building block for developing novel bioactive molecules, particularly in drug discovery programs targeting neurological and metabolic disorders.
The compound's molecular structure combines a nicotinaldehyde core with a 2-chlorophenylsulfanyl moiety, creating distinct electronic properties that influence its chemo-selectivity in organic transformations. Recent studies highlight its potential as a precursor for multi-component reactions, a trending topic in green chemistry circles. The chlorine atom at the ortho position provides steric hindrance that can direct regioselectivity in subsequent synthetic steps—a feature highly valued in asymmetric synthesis methodologies.
From a material science perspective, 338982-32-4 has shown promise in the development of functionalized ligands for catalytic systems. Its ability to coordinate with transition metals while maintaining the aldehyde functionality makes it particularly interesting for designing next-generation catalysts. Industry reports suggest growing demand for such specialty chemicals in the development of sustainable catalytic processes, aligning with global trends toward environmentally friendly manufacturing.
Analytical characterization of 2-(2-Chlorophenyl)SulfanylNicotinaldehyde typically involves advanced techniques like NMR spectroscopy (showing distinctive aromatic proton patterns) and mass spectrometry (with characteristic fragmentation patterns). The carbonyl stretching frequency in IR spectra appears at approximately 1680-1700 cm-1, slightly shifted compared to simple aromatic aldehydes due to conjugation effects. These spectroscopic fingerprints are crucial for quality control in fine chemical production.
In medicinal chemistry applications, researchers are investigating the pharmacophore potential of this scaffold. The combination of electron-withdrawing (chloro) and electron-donating (sulfur) groups creates a polarized system that may interact with biological targets. Several patent applications have emerged featuring derivatives of 338982-32-4 as kinase inhibitors or GPCR modulators, reflecting the pharmaceutical industry's focus on these target classes.
The compound's stability profile makes it suitable for long-term storage under proper conditions (typically anhydrous environments at reduced temperatures). However, the aldehyde group requires protection from strong oxidants and nucleophiles during handling. These storage considerations are frequently searched topics among laboratory technicians working with air-sensitive compounds.
From a market perspective, the global supply of 2-(2-Chlorophenyl)SulfanylNicotinaldehyde remains limited to specialized chemical suppliers, with most production occurring on a kilogram scale to meet research demands. Pricing trends reflect the compound's specialty status, with costs influenced by purity requirements (typically >95% by HPLC) and custom synthesis options. The growing interest in tailor-made intermediates for drug development continues to drive innovation in this niche sector.
Environmental and safety assessments of 338982-32-4 indicate standard handling procedures for laboratory chemicals are sufficient. While not classified as hazardous under current regulations, proper PPE (personal protective equipment) including gloves and eye protection is recommended—a topic of increasing importance in laboratory safety discussions across scientific forums and EHS (environmental health and safety) platforms.
Future research directions for this compound may explore its photophysical properties for potential material science applications, particularly in organic electronics. The conjugated system suggests possible charge transport characteristics worth investigating—an area gaining traction in optoelectronic device development. Additionally, its potential as a fluorescence probe precursor could open new avenues in bioimaging technologies.
For synthetic chemists, the scale-up challenges of 2-(2-Chlorophenyl)SulfanylNicotinaldehyde represent an active area of process chemistry research. Recent publications discuss optimized workup procedures and purification methods to improve yields at larger scales—topics frequently searched by process chemists in pharmaceutical development. The compound's crystallization behavior and polymorph screening also present interesting case studies for solid-state chemistry investigations.
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